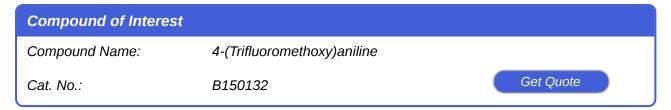


A Comparative Guide to the Spectral Interpretation of 4-(Trifluoromethoxy)aniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for **4- (Trifluoromethoxy)aniline**, a key intermediate in pharmaceutical and agrochemical synthesis. Through a detailed comparison with structurally related aniline derivatives—4-fluoroaniline, 4-chloroaniline, and 4-methoxyaniline—this document serves as a practical resource for compound identification and characterization. The guide includes tabulated spectral data, detailed experimental protocols, and a logical workflow for spectral interpretation.

Comparative Spectral Data Analysis

The following tables summarize the key spectral data for **4-(Trifluoromethoxy)aniline** and its selected analogues. This side-by-side comparison highlights the influence of the parasubstituent on the spectral characteristics of the aniline core structure.

Table 1: ¹H NMR Spectral Data (CDCl₃)



Compound	Ar-H (ortho to - NH ₂)	Ar-H (ortho to substituent)	-NH₂	Other
4- (Trifluoromethox y)aniline	~6.65 ppm (d, J ≈ 8.4 Hz)	~7.45 ppm (d, J ≈ 8.4 Hz)	~3.80 ppm (br s)	-
4-Fluoroaniline	~6.62 ppm (dd, J ≈ 8.6, 4.5 Hz)[1]	~6.89 ppm (t, J ≈ 8.0 Hz)[1]	~3.60 ppm (s)[1]	-
4-Chloroaniline	~6.57 ppm (d, J ≈ 8.8 Hz)[2]	~7.07 ppm (d, J ≈ 8.8 Hz)[2]	~3.57 ppm (s)[2]	-
4-Methoxyaniline	~6.75 ppm (d, J ≈ 8.8 Hz)	~6.65 ppm (d, J ≈ 8.8 Hz)	~3.50 ppm (br s)	3.75 ppm (s, - OCH₃)

Table 2: 13C NMR Spectral Data (CDCl₃)

Compound	C-NH₂	C- substituent	Ar-C (ortho to -NH ₂)	Ar-C (ortho to substituent)	Other
4- (Trifluorometh oxy)aniline	~142.5	~142.7 (q)	~116.0	~122.0	~121.0 (q, J ≈ 256 Hz, -CF₃)
4- Fluoroaniline	~142.6 (d, J ≈ 2.0 Hz)[1]	~156.4 (d, J ≈ 235.2 Hz)[1]	~116.1 (d, J ≈ 7.6 Hz)[1]	~115.7 (d, J ≈ 22.4 Hz)[1]	-
4- Chloroaniline	~145.0[1]	~123.2[1]	~116.3[1]	~129.1[1]	-
4- Methoxyanilin e	~139.8	~153.0	~115.8	~114.7	55.6 (-OCH₃)

Table 3: Key IR Spectral Data (cm⁻¹)



Compound	N-H Stretch	C-N Stretch	C-O/C-F/C-CI Stretch	Aromatic C=C Stretch
4- (Trifluoromethox y)aniline	~3400-3200	~1300-1200	~1250-1050 (C- O, C-F)	~1600, ~1500
4-Fluoroaniline	~3400-3200	~1310-1250	~1220 (C-F)	~1620, ~1510
4-Chloroaniline	~3400-3200	~1300-1250	~1090 (C-CI)	~1600, ~1500
4-Methoxyaniline	~3400-3200	~1300-1200	~1240 (asym C- O-C), ~1030 (sym C-O-C)	~1610, ~1510

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M+)	Key Fragment Ions (m/z)
4-(Trifluoromethoxy)aniline	177	108, 92, 80
4-Fluoroaniline	111	84, 83, 65
4-Chloroaniline	127/129 (isotope pattern)	92, 65
4-Methoxyaniline	123	108, 80, 65

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data presented above are as follows:

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 5-10 mg of the aniline derivative was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Parameters:







Pulse Program: Standard single pulse sequence.

Number of Scans: 16

Spectral Width: -2 to 12 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 1 second

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single pulse sequence.

Number of Scans: 1024

Spectral Width: 0 to 220 ppm

Acquisition Time: 1.5 seconds

Relaxation Delay: 2 seconds

• Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

2. Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the liquid aniline derivative was prepared between two
 potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding ~1
 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.
- Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm⁻¹



Resolution: 4 cm⁻¹

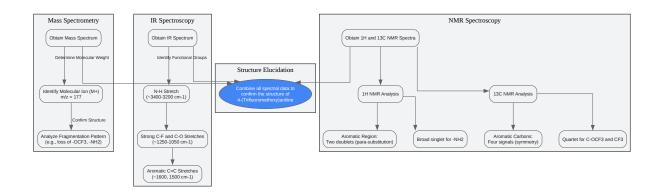
Number of Scans: 32

- Data Processing: The spectrum was recorded in transmittance mode.
- 3. Mass Spectrometry (MS)
- Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion.
- Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
- EI-MS Parameters:
 - Ionization Energy: 70 eV
 - Source Temperature: 230 °C
 - Mass Range: m/z 40-500
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragment ions.

Spectral Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of spectral data to identify an unknown aniline derivative, using **4-(Trifluoromethoxy)aniline** as an example.





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References

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- 2. 4-Chloroaniline(106-47-8) 1H NMR spectrum [chemicalbook.com]
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